ACT-335827 - 1354039-86-3

ACT-335827

Catalog Number: EVT-257712
CAS Number: 1354039-86-3
Molecular Formula: C31H38N2O5
Molecular Weight: 518.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ACT-335827 is a selective orexin receptor 1 (OX1R) antagonist [, , , , ]. It is a synthetic compound developed by Actelion Pharmaceuticals [, ] for research purposes. This compound plays a crucial role in scientific research by enabling the study of the orexin system, particularly the role of OX1R in various physiological processes such as feeding behavior, stress response, and reward processing [, , , , ].

Mechanism of Action

ACT-335827 exerts its effects by selectively binding to and blocking the OX1R [, , , , ]. This receptor, along with orexin receptor 2 (OX2R), is activated by orexin neuropeptides, which are involved in regulating various physiological functions including arousal, stress response, feeding behavior, and reward processing. By selectively blocking OX1R, ACT-335827 allows researchers to investigate the specific role of this receptor subtype in these processes [, , , , ].

Applications
  • ACT-335827 has been used to investigate the role of OX1R in regulating food intake and energy homeostasis in animal models of obesity and metabolic syndrome [, ].
  • Studies have shown that ACT-335827 can reduce the consumption of highly palatable foods in rats, suggesting its potential as a target for treating binge eating disorder [].

Investigating Stress Response and Anxiety:

  • ACT-335827 has been utilized to examine the involvement of OX1R in mediating stress responses and anxiety-related behaviors [, ].
  • Research has demonstrated that blocking OX1R with ACT-335827 can attenuate cardiovascular and behavioral responses to stress in rats [].

Exploring Reward Processing and Addiction:

  • ACT-335827 has been employed to study the role of OX1R in reward-related behaviors and addiction [].
  • Studies suggest that OX1R antagonism with ACT-335827 may have potential in reducing drug-seeking behavior in animal models [].

Almorexant

  • Compound Description: Almorexant is a dual orexin receptor antagonist (DORA) that interacts with both orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). [] It has been investigated for its potential therapeutic benefits in various conditions, including insomnia.
  • Relevance: Almorexant serves as a valuable comparison point to ACT-335827, which is a selective OX1R antagonist. [, ] Studying the effects of both Almorexant and ACT-335827 helps researchers understand the specific roles of OX1R and OX2R in various physiological processes. For instance, research indicates that while both Almorexant and ACT-335827 affect responses to novelty stress, the effects differ depending on the dosage and selectivity of the antagonist. []

EMPA

  • Compound Description: EMPA is a selective OX2R antagonist. []
  • Relevance: Like Almorexant, EMPA is useful in comparative studies to delineate the specific effects of OX1R antagonism by ACT-335827. [] This is particularly important when investigating complex physiological responses that involve both orexin receptors. For example, research shows that while the dual orexin receptor blockade by Almorexant and a combination of ACT-335827 and EMPA have similar effects on novelty stress responses, blocking a single receptor with either ACT-335827 or EMPA alone yields different results. []

GSK1059865

  • Compound Description: GSK1059865 is a selective OX1R antagonist. []
  • Relevance: GSK1059865 belongs to the same class of compounds as ACT-335827, both acting as selective antagonists for the OX1R. [, ] This makes GSK1059865 a valuable tool to further explore the therapeutic potential of selective OX1R blockade in conditions like anxiety, panic disorders, and substance use disorders. []

IDOR-1104-2408

  • Compound Description: IDOR-1104-2408 is a selective OX1R antagonist. []
  • Relevance: Similar to ACT-335827 and nivasorexant, IDOR-1104-2408 belongs to the group of selective OX1R antagonists and displays efficacy in reducing binge-like eating in rat models. [] Comparison between these different SO1RAs provides valuable insight into the structure-activity relationship within this class of compounds.

Nivasorexant

  • Compound Description: Nivasorexant is a selective OX1R antagonist that has been investigated as a potential treatment for insomnia. []
  • Relevance: Nivasorexant is another selective OX1R antagonist like ACT-335827. [, ] It has been investigated in clinical trials for conditions like binge eating disorder, although it did not prove efficacious in those trials. [] Comparing the preclinical and clinical profiles of nivasorexant and ACT-335827 helps to gain a better understanding of the potential and limitations of selective OX1R antagonists in treating various disorders.

SB-334867

  • Compound Description: SB-334867 is a selective OX1R antagonist. [, ]

Topiramate

  • Compound Description: Topiramate is a medication used to treat epilepsy and prevent migraines. It is also used off-label for binge eating disorder. []
  • Relevance: In studies on binge-eating disorder, topiramate is often used as a positive control due to its known efficacy in reducing binge-eating episodes. [] Comparing the effects of selective OX1R antagonists like ACT-335827 to topiramate can provide insights into the potential benefits and limitations of these compounds in treating eating disorders.

Properties

CAS Number

1354039-86-3

Product Name

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide

IUPAC Name

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide

Molecular Formula

C31H38N2O5

Molecular Weight

518.65

InChI

InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1

InChI Key

HXHOBPVRRPCTLG-SETSBSEESA-N

SMILES

CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

ACT-335827; ACT 335827; ACT335827;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.